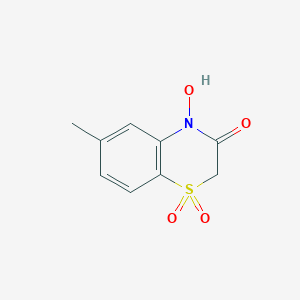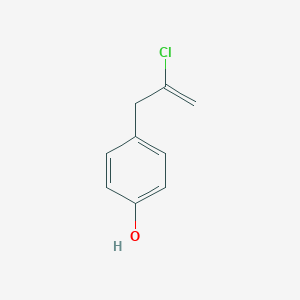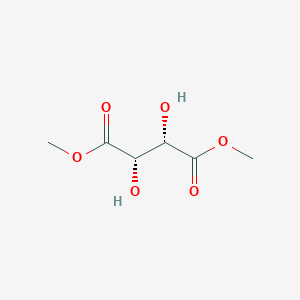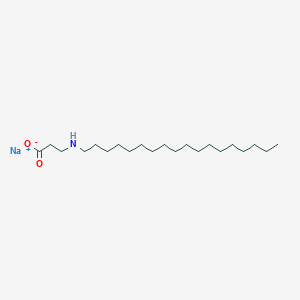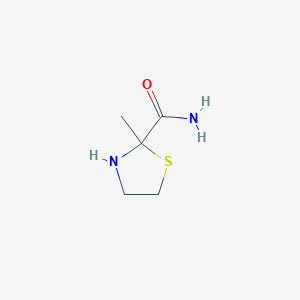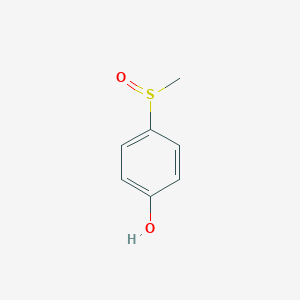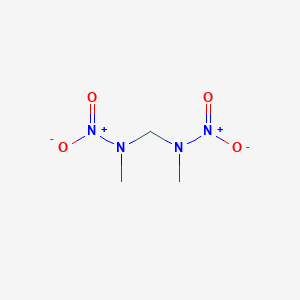
Methanediamine, N,N'-dimethyl-N,N'-dinitro-
概要
説明
Methanediamine, N,N'-dimethyl-N,N'-dinitro- is a chemical compound that was first synthesized in the 1950s. It is a pale yellow crystalline solid that is soluble in water and organic solvents. MDDN is widely used in scientific research due to its ability to act as a nitric oxide donor.
作用機序
MDDN releases nitric oxide by a process known as reductive nitrosylation. This process involves the reduction of MDDN to a nitroxyl radical, which then reacts with a thiol group to form a nitrosothiol. The nitrosothiol can then release nitric oxide in a controlled manner.
Biochemical and Physiological Effects
MDDN has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce vasodilation, increase blood flow, and reduce blood pressure. MDDN has also been shown to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
MDDN has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other nitric oxide donors. However, MDDN has some limitations, including its short half-life and the need for controlled conditions during synthesis.
将来の方向性
There are several future directions for the use of MDDN in scientific research. One direction is the development of new nitric oxide donors that have a longer half-life and can release nitric oxide in a more controlled manner. Another direction is the use of MDDN in the treatment of cardiovascular diseases, such as hypertension and ischemic heart disease.
In conclusion, Methanediamine, N,N'-dimethyl-N,N'-dinitro- is a chemical compound that has gained popularity in scientific research due to its ability to release nitric oxide. It has several advantages for use in lab experiments, including its stability and relatively low cost. MDDN has several biochemical and physiological effects, including vasodilation and anti-inflammatory properties. There are several future directions for the use of MDDN in scientific research, including the development of new nitric oxide donors and the use of MDDN in the treatment of cardiovascular diseases.
科学的研究の応用
MDDN has been widely used in scientific research due to its ability to release nitric oxide. Nitric oxide is a signaling molecule that plays a crucial role in many physiological processes, including vasodilation, neurotransmission, and immune response. MDDN has been used to study the effects of nitric oxide on these processes.
特性
CAS番号 |
13232-00-3 |
|---|---|
分子式 |
C3H8N4O4 |
分子量 |
164.12 g/mol |
IUPAC名 |
N-methyl-N-[[methyl(nitro)amino]methyl]nitramide |
InChI |
InChI=1S/C3H8N4O4/c1-4(6(8)9)3-5(2)7(10)11/h3H2,1-2H3 |
InChIキー |
QKVCTKJCIMPZEI-UHFFFAOYSA-N |
SMILES |
CN(CN(C)[N+](=O)[O-])[N+](=O)[O-] |
正規SMILES |
CN(CN(C)[N+](=O)[O-])[N+](=O)[O-] |
その他のCAS番号 |
13232-00-3 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

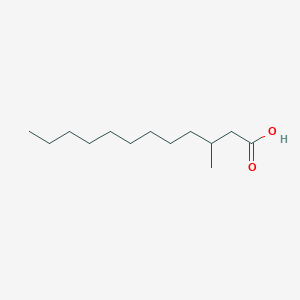

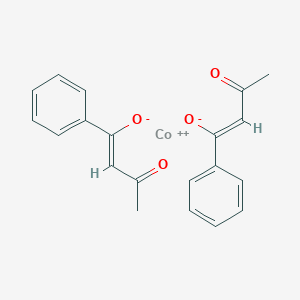
![(E)-2-[2-(3-pyridyl)vinyl]pyridine](/img/structure/B81401.png)
